(4-Fluoropiperidin-4-yl)methanol hydrochloride
Overview
Description
Molecular Structure Analysis
The molecular structure of “(4-Fluoropiperidin-4-yl)methanol hydrochloride” consists of a piperidine ring, which is a six-membered ring with one nitrogen atom, substituted at the 4-position with a fluorine atom and a methanol group.Physical And Chemical Properties Analysis
“(4-Fluoropiperidin-4-yl)methanol hydrochloride” is a solid at room temperature . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Synthesis Techniques
Aza-Prins Cyclization for Synthesis : The aza-Prins cyclization method, involving aldehydes and N-tosyl homoallylamine in the presence of tetrafluoroboric acid-diethyl ether complex, is effective for synthesizing 4-fluoropiperidines with high cis-selectivity. This approach is simple, convenient, and cost-effective (Yadav et al., 2010).
Spectral Characterization in Degradation Studies : In the degradation study of paroxetine hydrochloride hemihydrate, spectral data identified an impurity as [(3S,4R)-4-(4-fluorophenyl)piperidin-3-yl]methanol, emphasizing its role in pharmaceutical quality control (Munigela et al., 2008).
Environmentally Benign Synthesis : A scalable and environmentally friendly synthesis method for 2- and 4-substituted benzylpiperidines uses temperature-programmed deoxygenation and heteroaromatic ring saturation, highlighting the compound's importance in sustainable chemistry (Ágai et al., 2004).
Medical and Biological Applications
- Antitubercular Activities : Studies on a series of compounds including cyclopropyl-4-[4-(2-piperidin-1-yl-ethoxy)benzyloxy]phenyl}methanol demonstrate significant antitubercular activity against various strains of Mycobacterium tuberculosis, showing the potential medical applications of related compounds (Bisht et al., 2010).
Chemical Properties and Interactions
Crystal Structure Analysis : The study of adducts like (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone–(4-chlorophenyl)(piperidin-1-yl)methanone provides insights into molecular structures, essential for understanding the compound's chemical behavior (Revathi et al., 2015).
Fluorescence Sensing Properties : Research into the fluorescence sensing properties of calix[4]arenes containing fluorophores, with compounds like (4-fluorophenyl)piperidine derivatives, highlights their potential use in chemical sensors and probes (Morakot et al., 2005).
Supramolecular Networks Study : The examination of weak interactions in compounds like (4-chlorophenyl)-(4-fluorophenyl)-(4-pyridyl) methanol, including (4-fluorophenyl)piperidine derivatives, sheds light on molecular interactions that are crucial for the development of advanced materials and pharmaceuticals (Choudhury et al., 2002).
NLO Properties in Piperidine Derivatives : Studies on the nonlinear optical (NLO) properties of piperidine derivatives, such as (4-hydroxypiperidin-1-yl)(4-methylphenyl) methanone, reveal their potential application in photonic and optoelectronic devices (Revathi et al., 2018).
Safety and Hazards
The safety data for “(4-Fluoropiperidin-4-yl)methanol hydrochloride” indicates that it may be harmful if swallowed and may cause eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
properties
IUPAC Name |
(4-fluoropiperidin-4-yl)methanol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6(5-9)1-3-8-4-2-6;/h8-9H,1-5H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWAOBUILVUPBK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CO)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1254115-16-6 | |
Record name | (4-fluoropiperidin-4-yl)methanol hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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